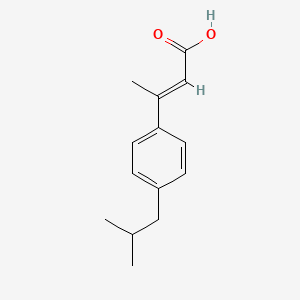
3-(4-Isobutylphenyl)-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Isobutylphenyl)-2-butenoic acid is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is structurally related to ibuprofen, which is widely used for its analgesic, antipyretic, and anti-inflammatory properties . This compound has garnered interest in various fields of scientific research due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isobutylphenyl)-2-butenoic acid can be achieved through several synthetic routes. One common method involves the isomerization of ibuprofen methyl ester. This process includes a [1,3]-hydrogen shift, which causes an inversion of configuration at the carbon atom . The reaction conditions typically involve the use of hybrid density functional theory to investigate the rearrangement reaction.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes. For example, the Suzuki–Miyaura coupling reaction is widely applied in the industrial synthesis of various organic compounds, including this compound . This reaction utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Isobutylphenyl)-2-butenoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
3-(4-Isobutylphenyl)-2-butenoic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(4-Isobutylphenyl)-2-butenoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins . By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-(4-Isobutylphenyl)-2-butenoic acid is unique due to its specific structural configuration and the types of reactions it undergoes. Its ability to inhibit COX enzymes and its potential therapeutic applications make it a valuable compound in scientific research and medicine .
Propiedades
Fórmula molecular |
C14H18O2 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
(E)-3-[4-(2-methylpropyl)phenyl]but-2-enoic acid |
InChI |
InChI=1S/C14H18O2/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14(15)16/h4-7,9-10H,8H2,1-3H3,(H,15,16)/b11-9+ |
Clave InChI |
AJTXFXLQDWEDDG-PKNBQFBNSA-N |
SMILES isomérico |
CC(C)CC1=CC=C(C=C1)/C(=C/C(=O)O)/C |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(=CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


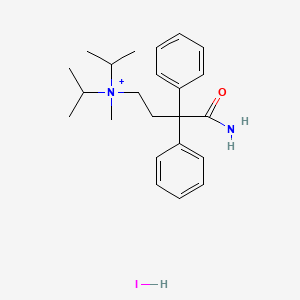

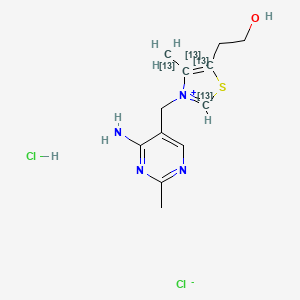
![13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenoxy]phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12055713.png)
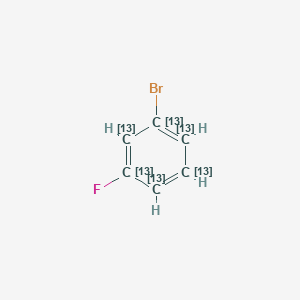

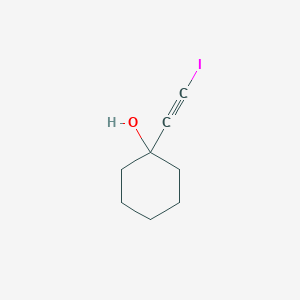
![(3alpha,5beta,12alpha)-24-(Dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate](/img/structure/B12055750.png)

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12055764.png)
![2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol](/img/structure/B12055772.png)
![1,1'-Bis[bis(diethylamino)phosphino]ferrocene](/img/structure/B12055777.png)
![(3aS,7aS)-1,3-bis[(4-bromophenyl)methyl]-2-[(Z)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12055781.png)

